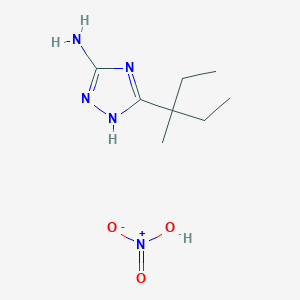
5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine; nitric acid is a compound that combines an organic molecule with a nitric acid moiety The organic component, 5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine, is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 3-methylpentan-3-ylamine with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can produce the compound in significant quantities. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are tailored to the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The nitric acid component may contribute to the compound’s reactivity and biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-pentanol: An organic compound with similar structural features.
Emylcamate: A tranquilizer synthesized using similar building blocks.
Hexanol: Another alcohol with comparable properties.
Uniqueness
5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine is unique due to its combination of a triazole ring and a nitric acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
82560-15-4 |
|---|---|
Molecular Formula |
C8H17N5O3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine;nitric acid |
InChI |
InChI=1S/C8H16N4.HNO3/c1-4-8(3,5-2)6-10-7(9)12-11-6;2-1(3)4/h4-5H2,1-3H3,(H3,9,10,11,12);(H,2,3,4) |
InChI Key |
DGXPCBQUIUCDDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)C1=NC(=NN1)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















